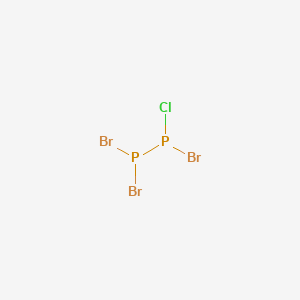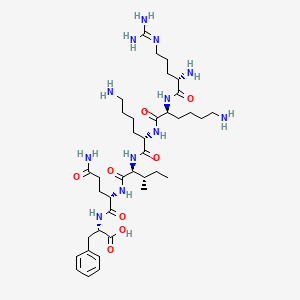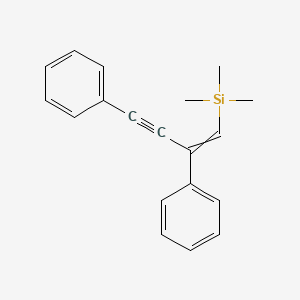
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane is an organic compound that features a unique combination of phenyl groups and a trimethylsilyl group attached to a butenynyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane typically involves the reaction of 2,4-diphenylbut-1-en-3-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation or moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds or as a probe in biochemical studies.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of (2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenyl groups provide stability and electronic effects, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenylbut-3-yn-2-one: This compound shares a similar butenynyl backbone but lacks the trimethylsilyl group.
1,4-Diphenylbut-3-en-2-one: Similar in structure but with a different functional group arrangement.
2-{4-[(1E)-1,2-diphenylbut-1-en-1-yl]phenoxy}acetic acid: Another compound with a related structure but different functional groups.
Uniqueness
(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability characteristics. This makes it a versatile intermediate in organic synthesis and materials science applications.
Propiedades
Número CAS |
136015-73-1 |
|---|---|
Fórmula molecular |
C19H20Si |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2,4-diphenylbut-1-en-3-ynyl(trimethyl)silane |
InChI |
InChI=1S/C19H20Si/c1-20(2,3)16-19(18-12-8-5-9-13-18)15-14-17-10-6-4-7-11-17/h4-13,16H,1-3H3 |
Clave InChI |
YAVSMTIGAQMKGU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=C(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

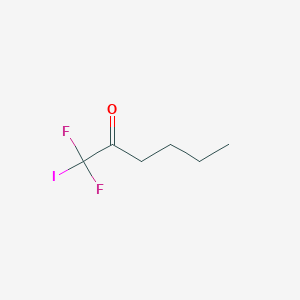
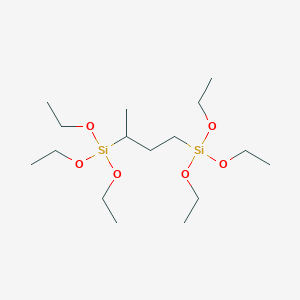
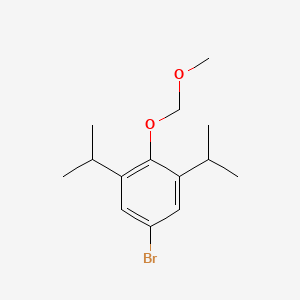
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
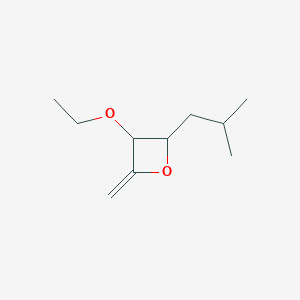
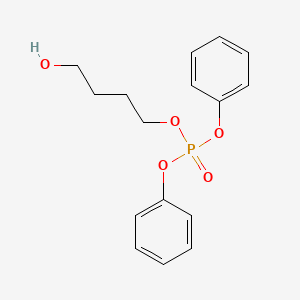
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
